1-Myristin-2-Olein-3-Butyrin, also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is a triacylglycerol compound composed of three fatty acid chains: myristic acid, oleic acid, and butyric acid. This compound is significant in the field of lipid chemistry and nutrition, particularly due to its presence in various dietary fats and oils. It plays a role in energy metabolism and has potential applications in food science and pharmaceuticals.
1-Myristin-2-Olein-3-Butyrin belongs to the class of triacylglycerols (triglycerides), which are esters derived from glycerol and three fatty acids. It is classified based on its structural components as a mixed triacylglycerol due to the presence of different fatty acids.
The synthesis of 1-Myristin-2-Olein-3-Butyrin can be achieved through several methods:
The synthesis process may involve:
1-Myristin-2-Olein-3-Butyrin has a glycerol backbone with three esterified fatty acids:
The molecular formula is , with a molecular weight of approximately 300.45 g/mol.
1-Myristin-2-Olein-3-Butyrin can undergo various chemical reactions typical for triacylglycerols:
The hydrolysis reaction can be influenced by factors such as pH, temperature, and enzyme concentration, which dictate the rate of reaction.
The mechanism of action primarily relates to its role in lipid metabolism:
Studies indicate that dietary intake of specific triacylglycerols can influence metabolic pathways related to lipid storage and energy expenditure.
Relevant analyses include:
Research continues to explore its functional properties in food science, particularly how it influences texture and stability in dairy products .
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